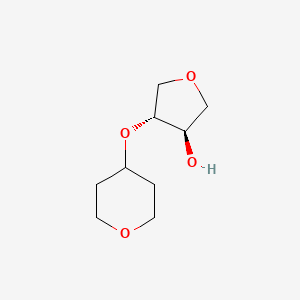

(3R,4R)-4-(oxan-4-yloxy)oxolan-3-ol

Description

(3R,4R)-4-(Oxan-4-yloxy)oxolan-3-ol is a chiral tetrahydrofuran (oxolan) derivative substituted with a tetrahydropyran-4-yloxy group at the 4-position and a hydroxyl group at the 3-position. The oxan-4-yloxy group introduces steric bulk and ether functionality, distinguishing it from simpler oxolan-3-ol derivatives .

Properties

IUPAC Name |

(3R,4R)-4-(oxan-4-yloxy)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c10-8-5-12-6-9(8)13-7-1-3-11-4-2-7/h7-10H,1-6H2/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRCNHRXTIMYJH-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2COCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1O[C@@H]2COC[C@H]2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3R,4R)-4-(oxan-4-yloxy)oxolan-3-ol is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and applications in therapeutics, drawing from diverse sources.

Chemical Structure and Properties

The compound is characterized by its oxane ring and hydroxyl groups, which contribute to its reactivity and interactions with biological systems. The stereochemistry at the 3R and 4R positions is crucial for its biological activity.

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

A study demonstrated that the compound effectively scavenged free radicals in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

Antidiabetic Effects

Preliminary investigations into the antidiabetic properties of this compound have shown promising results. In animal models, the compound improved glucose tolerance and reduced blood sugar levels. It appears to enhance insulin sensitivity, possibly through modulation of glucose metabolism pathways .

| Study | Model | Findings |

|---|---|---|

| In vitro | Significant reduction in oxidative stress markers | |

| Animal Model | Improved glucose tolerance and insulin sensitivity |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .

Enzyme Interaction

The biological activities of this compound may be attributed to its interaction with specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain enzymes related to glucose metabolism, thereby contributing to its antidiabetic effects .

Cellular Signaling Pathways

The compound may influence cellular signaling pathways associated with oxidative stress response and inflammation. By modulating these pathways, this compound could exert protective effects on cells under stress conditions .

Case Study 1: Antioxidant Efficacy

In a controlled laboratory setting, researchers treated human cell lines with varying concentrations of this compound. The results indicated a dose-dependent reduction in reactive oxygen species (ROS), highlighting its potential as an antioxidant supplement .

Case Study 2: Diabetes Management

A study involving diabetic rats treated with this compound showed a significant decrease in fasting blood glucose levels after four weeks of treatment compared to the control group. This suggests that the compound may be beneficial for managing diabetes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (3R,4R)-4-(oxan-4-yloxy)oxolan-3-ol with structurally related oxolan-3-ol derivatives, emphasizing substituent effects, stereochemistry, and applications:

Key Observations:

Hydroxymethyl () increases hydrophilicity, making it suitable for pharmaceutical applications . Pyrrolidin-1-yl () adds basicity and nitrogen functionality, useful in medicinal chemistry .

Stereochemistry :

- The (3R,4R) configuration in the target compound and (3R,4R)-4-(Hydroxymethyl)oxan-3-ol may confer distinct binding affinities compared to racemic mixtures (e.g., rac-(3R,4S)-4-(Pyrrolidin-1-yl)oxolan-3-ol) or (3S,4R) isomers .

Material Science: Hydroxymethyl-substituted oxan-3-ol derivatives are used to engineer materials with tailored thermal and mechanical properties .

Safety and Handling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.